1-Bromo-3-(3-bromopropyl)-2-(trifluoromethylthio)benzene

Catalog No.
S14601852
CAS No.
M.F
C10H9Br2F3S
M. Wt
378.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3-(3-bromopropyl)-2-(trifluoromethylthio)b...

Product Name

1-Bromo-3-(3-bromopropyl)-2-(trifluoromethylthio)benzene

IUPAC Name

1-bromo-3-(3-bromopropyl)-2-(trifluoromethylsulfanyl)benzene

Molecular Formula

C10H9Br2F3S

Molecular Weight

378.05 g/mol

InChI

InChI=1S/C10H9Br2F3S/c11-6-2-4-7-3-1-5-8(12)9(7)16-10(13,14)15/h1,3,5H,2,4,6H2

InChI Key

HBMBKXSIKKRWAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)SC(F)(F)F)CCCBr

1-Bromo-3-(3-bromopropyl)-2-(trifluoromethylthio)benzene is a complex organic compound with the molecular formula C10H9Br2F3SC_{10}H_{9}Br_{2}F_{3}S and a molecular weight of approximately 378.05 g/mol. This compound features a bromine atom at the first position, a trifluoromethylthio group at the second position, and a 3-bromopropyl substituent at the third position of the benzene ring. Its unique structure contributes to its distinctive chemical properties and potential applications in various fields, including pharmaceuticals and materials science .

The chemical reactivity of 1-Bromo-3-(3-bromopropyl)-2-(trifluoromethylthio)benzene is influenced by its halogenated and trifluoromethylthio functionalities. Common reactions include:

  • Nucleophilic Substitution: The bromine atoms can undergo nucleophilic substitution reactions, making the compound useful for synthesizing other derivatives.
  • Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups such as trifluoromethylthio can direct electrophiles to specific positions on the aromatic ring, facilitating further functionalization.
  • Cross-Coupling Reactions: This compound can participate in palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds with various nucleophiles .

While specific biological activity data for 1-Bromo-3-(3-bromopropyl)-2-(trifluoromethylthio)benzene is limited, compounds with similar structures often exhibit significant biological properties. For instance, halogenated aromatic compounds are known for their antimicrobial and anti-inflammatory activities. The trifluoromethylthio group may enhance lipophilicity and bioavailability, potentially contributing to pharmacological effects .

Several synthetic routes can be employed to produce 1-Bromo-3-(3-bromopropyl)-2-(trifluoromethylthio)benzene:

  • Bromination of Trifluoromethylthio-substituted Benzene: Starting from a suitable benzene derivative, bromination can introduce bromine at the desired positions.
  • Alkylation Reactions: The introduction of the 3-bromopropyl group can be achieved through alkylation reactions using appropriate alkyl halides and bases.
  • Multi-step Synthesis: A combination of electrophilic aromatic substitution and nucleophilic substitutions may be used to construct the final product from simpler precursors .

1-Bromo-3-(3-bromopropyl)-2-(trifluoromethylthio)benzene has potential applications in:

  • Pharmaceuticals: As a building block in drug synthesis due to its unique reactivity and biological activity.
  • Materials Science: Used in developing new materials with specific electronic or optical properties.
  • Agricultural Chemicals: Potential use in agrochemicals due to its structural characteristics that may confer pest resistance or herbicidal properties .

Interaction studies for 1-Bromo-3-(3-bromopropyl)-2-(trifluoromethylthio)benzene are necessary to understand its behavior in biological systems. These studies could involve:

  • Binding Affinity Assessments: Evaluating how well this compound binds to various biological targets, such as enzymes or receptors.
  • Toxicological Studies: Assessing potential toxicity levels and environmental impact.
  • Synergistic Effects: Investigating how this compound interacts with other chemicals or drugs to enhance or mitigate effects .

Several compounds share structural similarities with 1-Bromo-3-(3-bromopropyl)-2-(trifluoromethylthio)benzene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-Bromo-2-(3-bromopropyl)benzeneC9H10Br2C_{9}H_{10}Br_{2}Similar bromopropyl substitution but lacks trifluoromethylthio group.
1-Bromo-3-(trifluoromethyl)benzeneC7H4BrF3C_{7}H_{4}BrF_{3}Contains trifluoromethyl but no additional bromopropyl chain.
4-Bromo-2-(trifluoromethyl)anilineC7H5BrF3NC_{7}H_{5}BrF_{3}NAniline derivative with similar trifluoromethyl group but different functional groups.

Uniqueness

The uniqueness of 1-Bromo-3-(3-bromopropyl)-2-(trifluoromethylthio)benzene lies in its combination of multiple halogenated groups along with a trifluoromethylthio moiety, which enhances its reactivity and potential applications compared to simpler derivatives. This multifaceted structure allows for diverse chemical transformations and interactions not readily available in its analogs .

XLogP3

5.7

Hydrogen Bond Acceptor Count

4

Exact Mass

377.87233 g/mol

Monoisotopic Mass

375.87438 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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